Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
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Overview
Description
“Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate” appears to be a complex organic compound. It likely contains an ethyl ester group, a chloroacetyl group, and a pyrrole ring, which is a five-membered aromatic heterocycle12.
Synthesis Analysis
While specific synthesis methods for this compound were not found, ethyl chloroacetate, a potential precursor, can be synthesized from ethyl acetate3. Additionally, thiazolidine derivatives, which have a similar five-membered ring structure, can be synthesized using various agents4.
Molecular Structure Analysis
The molecular structure of this compound likely includes an ethyl ester group, a chloroacetyl group, and a pyrrole ring15. The exact structure would depend on the specific arrangement and bonding of these groups.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not clear from the available information. However, compounds containing similar functional groups, such as ethyl chloroacetate, are used in organic synthesis and as intermediates in the production of pesticides2.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, ethyl chloroacetate, a potential component of this compound, is a clear colorless liquid with a pungent odor, insoluble in water, and denser than water1.
Scientific Research Applications
Chemical Reactions and Derivatives Formation
Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been studied for its reactions with substituted hydrazines, resulting in the selective formation of pyrazoles, important in pharmaceuticals and agrochemicals (Mikhed’kina et al., 2009). This showcases the potential of related compounds in creating valuable chemical derivatives.
Molecular Structures and Hydrogen Bonding
Various derivatives of 2,4-dimethylpyrrole have been analyzed for their molecular structures, showcasing their potential for hydrogen bonding and forming dimers, a fundamental aspect of supramolecular chemistry (Senge & Smith, 2005).
Spectroscopy and Quantum Chemical Analysis
Extensive spectroscopic and quantum chemical analyses have been performed on related compounds, revealing insights into their structural evaluation, chemical reactivity, and non-linear optical properties. Such studies demonstrate the compound's potential in materials science, particularly for non-linear optical materials (Singh et al., 2015), (Singh et al., 2014).
Synthesis and Characterization of Chalcone Derivatives
Chalcone derivatives of pyrrole have been synthesized, characterized, and analyzed through quantum chemical calculations, offering insights into their molecular interactions and potential applications in synthesizing heterocyclic compounds (Singh et al., 2014).
Antioxidant Properties
Certain derivatives have exhibited notable antioxidant activity, underscoring their potential utility in medicinal chemistry (Zaki et al., 2017).
Synthesis of Bipyrrole Derivatives
The synthesis of complex bipyrrole derivatives, which are valuable in various chemical domains, demonstrates the compound's versatility in organic synthesis (Skowronek & Lightner, 2003).
Application in Pyrrole Derivatives Synthesis
Ethyl 2-chloroacetoacetate, a related compound, reacts to form novel pyrrole derivatives, expanding the scope of its application in synthesizing a broad array of pyrrole-based systems (Dawadi & Lugtenburg, 2011).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. For example, ethyl chloroacetate is flammable and can cause serious eye irritation1. Chloroacetyl chloride, another potential component, is very toxic by inhalation and corrosive to metals and tissue5.
Future Directions
While specific future directions for this compound were not found, research into similar compounds, such as thiazolidine derivatives, is ongoing, with a focus on developing new drugs and materials4.
Please note that this information is based on the components of the compound and similar compounds, and may not accurately represent the actual properties of “Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate”. Further research would be needed to obtain more accurate and specific information.
properties
IUPAC Name |
ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-16-11(15)9-6(2)10(8(14)5-12)13-7(9)3/h13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOIWLVLZHQEEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294174 |
Source
|
Record name | Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate | |
CAS RN |
950-86-7 |
Source
|
Record name | 950-86-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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